3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dichlorofuran-2(5H)-one with a hydrazone derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, acids, bases, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: A precursor in the synthesis of the target compound.
Phenylhydrazone derivatives: Compounds with similar hydrazone functional groups.
Other furan derivatives: Compounds with similar furan rings and substituents.
Uniqueness
3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H14Cl2N2O2 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3,4-dichloro-2-[(2Z)-2-phenyl-2-(phenylhydrazinylidene)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-16-15(24-18(23)17(16)20)11-14(12-7-3-1-4-8-12)22-21-13-9-5-2-6-10-13/h1-10,15,21H,11H2/b22-14- |
InChI Key |
QVARNPVPLYPSMO-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/CC3C(=C(C(=O)O3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)CC3C(=C(C(=O)O3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.